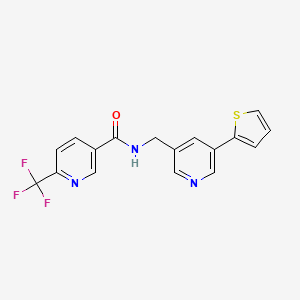

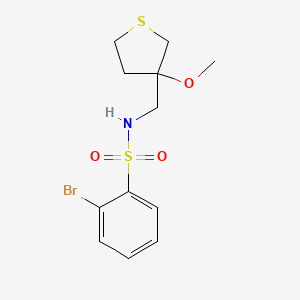

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THIQ belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to increase NAD+ levels in cells, which is associated with a range of health benefits.

Scientific Research Applications

NNMT Inhibitors in Disease Management

Discovery of Bisubstrate Inhibitors

NNMT plays a critical role in physiology and pathophysiology, with overexpression linked to various human diseases. The discovery of bisubstrate NNMT inhibitors like MS2734 has opened new avenues for developing more potent and selective inhibitors, which are valuable tools for testing biological and therapeutic hypotheses. This inhibitor has been characterized in biochemical, biophysical, kinetic, and structural studies, providing insights into developing future NNMT inhibitors (Babault et al., 2018).

Efficient Assay for NNMT

The development of a new NNMT activity assay using ultra-high-performance hydrophilic interaction chromatography has facilitated the kinetic analysis of NNMT-mediated methylation for various pyridine-based substrates. This advancement aids in the identification and characterization of small molecule inhibitors, highlighting its application in drug discovery and development for diseases associated with NNMT overexpression (van Haren et al., 2016).

Role in Malignant Melanoma

NNMT's potential involvement in cutaneous malignant melanoma underlines its significance as a molecular biomarker for diagnosis and prognosis. High NNMT expression correlates with advanced disease stages, suggesting its role in tumor progression and the potential of NNMT inhibitors in therapeutic interventions (Ganzetti et al., 2018).

Metabolic Pathways and Detoxification

Metabolic Fate in Plants

The study of nicotinamide metabolism in plants, including its use in nucleotide synthesis and conversion to various metabolites like trigonelline, illustrates the enzyme's role beyond human physiology. This research provides insights into the metabolic pathways and potential applications of NNMT inhibitors in agriculture and plant biology (Matsui et al., 2007).

Detoxification Pathway for β-Carbolines

NNMT's ability to N-methylate endogenous β-carbolines, which are potent inhibitors of Complex I and implicated in the pathogenesis of Parkinson's disease, highlights a novel detoxification pathway. This discovery opens new research directions into NNMT's role in neurodegeneration and the potential therapeutic applications of its inhibitors (Thomas et al., 2016).

properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-8-11-6-13(9-21-7-11)14-2-1-5-25-14/h1-7,9-10H,8H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMYCNKGNGSSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)

![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)

![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)

![4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B2592584.png)